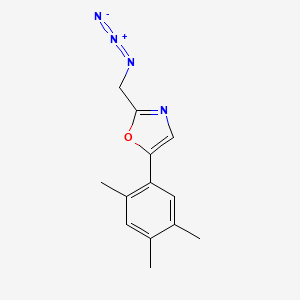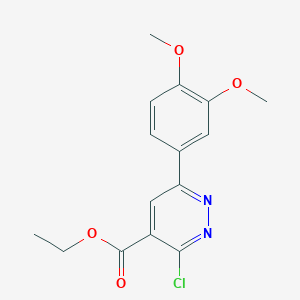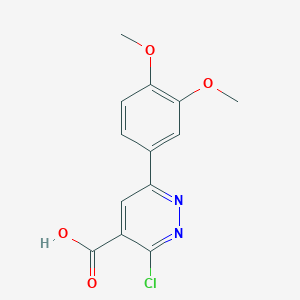
1-(3-(1,1-Difluorethyl)piperidin-1-yl)-2-chlorpropan-1-on
Übersicht
Beschreibung
2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one is a synthetic compound with the molecular formula C10H16ClF2NO and a molecular weight of 239.69 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry, due to its unique chemical structure and properties .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemicals, particularly in the pharmaceutical and chemical industries.
Vorbereitungsmethoden
The synthesis of 2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one involves several steps. One common synthetic route includes the reaction of 3-(1,1-difluoroethyl)piperidine with 2-chloropropanoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at a low temperature to ensure the reaction proceeds efficiently.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while reduction of the carbonyl group would yield an alcohol.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially affecting various pathways. The piperidine ring in its structure suggests it may interact with receptors or enzymes, altering their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one: This compound has a similar structure but with a butanone group instead of a propanone group.
2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one: This compound has an ethanone group instead of a propanone group.
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(1,1-difluoroethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF2NO/c1-7(11)9(15)14-5-3-4-8(6-14)10(2,12)13/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKNJBXPMBYAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(C)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


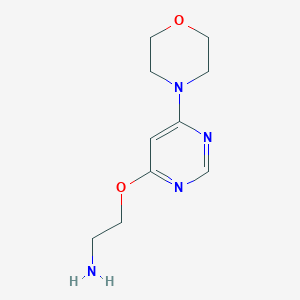

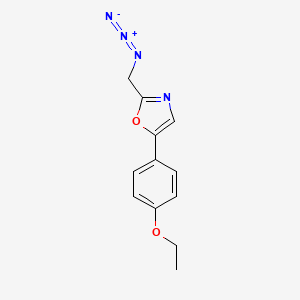







![Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1480939.png)
